4-chloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
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Overview
Description
4-Chloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is a complex organic compound characterized by its benzimidazole core and sulfonamide functional group
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound's derivatives can be used in biological studies to understand cellular processes and interactions.
Medicine: Potential medicinal applications include the development of new drugs for treating various diseases, such as cancer and infections.
Industry: It can be used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
Target of Action
It is known that imidazole-containing compounds, such as this one, have a broad range of chemical and biological properties . They are the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Mode of Action
Imidazole derivatives, in general, are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
Imidazole derivatives are known to show various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Result of Action
Imidazole derivatives are known to have diverse biological activities and have immense potential to be explored for newer therapeutic possibilities .
Action Environment
The solubility of imidazole derivatives in water and other polar solvents may play a role in their action environment .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the benzimidazole core. One common approach is the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives under acidic conditions. The propyl group can be introduced through nucleophilic substitution reactions, and chlorination can be achieved using chlorinating agents like thionyl chloride.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Oxidation: The benzimidazole ring can be oxidized to form derivatives with different functional groups.
Reduction: Reduction reactions can be used to modify the compound's structure, such as reducing the nitro group to an amine.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the benzimidazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like iron (Fe) and hydrogen (H₂) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used, with reaction conditions typically involving heat and a suitable solvent.
Major Products Formed: The major products formed from these reactions include various derivatives of the benzimidazole ring, which can have different biological and chemical properties.
Comparison with Similar Compounds
Benzimidazole derivatives: These compounds share the benzimidazole core but differ in their substituents and functional groups.
Sulfonamide derivatives: These compounds contain the sulfonamide group but have different aromatic or heterocyclic structures.
Uniqueness: 4-Chloro-N-(5,6-dimethyl-1-propyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide is unique due to its specific combination of substituents and functional groups, which can lead to distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
4-chloro-N-(5,6-dimethyl-1-propylbenzimidazol-4-yl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O2S/c1-4-9-22-11-20-18-16(22)10-12(2)13(3)17(18)21-25(23,24)15-7-5-14(19)6-8-15/h5-8,10-11,21H,4,9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDLEKMOUXNWGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)Cl)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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